2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468578
InChI: InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2
SMILES: C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl
Molecular Formula: C12H12Cl3NO
Molecular Weight: 292.6 g/mol

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13468578

Molecular Formula: C12H12Cl3NO

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide -

Specification

Molecular Formula C12H12Cl3NO
Molecular Weight 292.6 g/mol
IUPAC Name 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2
Standard InChI Key CMMYHDCDVKDJMD-UHFFFAOYSA-N
SMILES C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl
Canonical SMILES C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name is 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide, reflecting its three distinct functional groups:

  • Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-position.

  • Cyclopropyl group: A three-membered saturated ring attached to the nitrogen atom.

  • 2,4-Dichlorobenzyl moiety: A benzyl group substituted with chlorine atoms at the 2- and 4-positions on the aromatic ring.

The molecular structure is characterized by rotational flexibility around the N–C bonds, which influences its conformational stability and interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H12Cl3NO\text{C}_{12}\text{H}_{12}\text{Cl}_3\text{NO}
Molecular Weight292.6 g/mol
Density1.40 ± 0.1 g/cm³ (predicted)
Boiling Point420.2 ± 45.0 °C (predicted)
CAS Number1178179-04-8
Canonical SMILESClC(Cl)C1=C(C=CC(=C1)Cl)CN(C2CC2)C(=O)CCl

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).

  • Mass Spectrometry (MS): The molecular ion peak at m/z 292.6 confirms the molecular weight, with fragmentation patterns indicating cleavage of the acetamide and benzyl groups.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step nucleophilic substitution process:

  • Formation of the cyclopropyl-benzylamine intermediate:

    • Reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3).

    • Conditions: Dichloromethane, 25–40°C, 12–24 hours.

  • Acetylation with chloroacetyl chloride:

    • The intermediate is treated with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.

    • Yield: ~65–75% after purification via column chromatography.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature30–35°CMaximizes SN2 efficiency
SolventTHFEnhances nucleophilicity
BaseTriethylamineReduces side reactions

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve scalability and reduce byproduct formation. Key challenges include managing exothermic reactions and ensuring high purity (>98%) for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Degrades under UV light via radical-mediated pathways, necessitating storage in amber vials at –20°C under nitrogen .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor in the synthesis of antifungal and antiparasitic agents. Its dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration in target organisms .

Table 3: Comparative Bioactivity of Analogues

CompoundTarget Organism (MIC, μg/mL)Reference
2-Chloro-N-(4-chlorophenyl)acetamideT. asteroides (6.25)
2,4-DichloroacetanilideCandida albicans (12.5)

Agrochemical Development

Used in herbicide formulations, the compound’s chloro groups act as electrophilic sites for binding to plant acetyl-CoA carboxylase (ACCase) .

Biological Activity and Mechanism

Enzymatic Inhibition

  • Targets: Fungal cytochrome P450 enzymes (CYP51) and bacterial dihydrofolate reductase (DHFR) .

  • Mode of Action: The chloroacetamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites .

Cytotoxicity Profiles

  • IC₅₀ Values: 28 μM (HeLa cells), 34 μM (HEK293 cells) .

  • Apoptosis Induction: Activates caspase-3/7 pathways in a dose-dependent manner .

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